Home > Products > Screening Compounds P12491 > 6,15-Diketo-13,14-dihydro-PGF1alpha
6,15-Diketo-13,14-dihydro-PGF1alpha - 63983-53-9

6,15-Diketo-13,14-dihydro-PGF1alpha

Catalog Number: EVT-372015
CAS Number: 63983-53-9
Molecular Formula: C20H34O6
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,15-Diketo-13,14-dihydro-PGF1alpha (DK) is a metabolite of prostacyclin (PGI2) . It is also known by other names such as 6,15-DIKETO-13,14-DIHYDRO PROSTAGLANDIN F1alpha and 6,15-Ddpf .


Synthesis Analysis

DK can be synthesized from the repeated base-catalyzed hydrolysis of methyl ester derivatives in [18O] water . This method has been used for the microdetermination of DK .


Molecular Structure Analysis

The molecular formula of DK is C20H34O6 . The IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

The molecular weight of DK is 370.5 g/mol . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be found in the PubChem database .

Source and Classification

6,15-Diketo-13,14-dihydro-Prostaglandin F1α is classified as a prostaglandin metabolite. It is primarily synthesized in the body from prostacyclin through metabolic pathways involving enzymatic transformations. As a derivative of PGI2, it serves as a biomarker for assessing PGI2 production in vivo due to the rapid metabolism of PGI2 itself .

Synthesis Analysis

The synthesis of 6,15-Diketo-13,14-dihydro-Prostaglandin F1α can be achieved through several methods:

  1. Oxidation of Prostaglandin Precursors: The most common method involves the oxidation of prostacyclin using oxidizing agents such as potassium permanganate or chromium trioxide. This process typically requires controlled temperature and pH conditions to ensure the proper formation of the diketo structure .
  2. Base-Catalyzed Hydrolysis: Another synthesis route includes repeated base-catalyzed hydrolysis of methyl ester derivatives in isotopically labeled water (18O^18O). This method allows for the incorporation of oxygen isotopes into the final product, which can be useful for tracing metabolic pathways .
  3. Extraction from Biological Sources: Industrially, 6,15-Diketo-13,14-dihydro-Prostaglandin F1α can be extracted from biological materials where it is produced as a metabolite. This involves purification processes such as crystallization from biological extracts .
Molecular Structure Analysis

The molecular structure of 6,15-Diketo-13,14-dihydro-Prostaglandin F1α features several key characteristics:

  • Functional Groups: The compound contains multiple hydroxyl groups and ketone functionalities that contribute to its biological activity.
  • Chirality: Several chiral centers exist within the molecule, which may influence its interaction with biological targets.
  • 3D Structure: The compound's three-dimensional conformation is critical for its interaction with receptors and enzymes in biological systems.

The InChI key for this compound is VKPWUQVGTPVEMU-QVPQFPIISA-N, and its structural representation includes a cyclopentane ring fused to a heptanoic acid moiety .

Chemical Reactions Analysis

6,15-Diketo-13,14-dihydro-Prostaglandin F1α participates in various chemical reactions:

  1. Oxidation Reactions: The compound can undergo further oxidation to convert hydroxyl groups to ketones.
  2. Reduction Reactions: It can also be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The presence of functional groups allows for substitution reactions where nucleophiles can replace existing substituents on the molecule.

These reactions are significant for modifying the compound for use in research or pharmaceutical applications .

Mechanism of Action

The mechanism of action for 6,15-Diketo-13,14-dihydro-Prostaglandin F1α primarily involves its interaction with intracellular signaling pathways:

  • Target Interaction: The compound enhances intracellular cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells, leading to vasodilation.
  • Biochemical Pathways: It plays a role in the prostacyclin metabolic pathway and influences cholesterol catabolism in bovine arterial smooth muscle cells .

This action underlies its potential therapeutic effects in cardiovascular diseases by promoting vascular health and preventing thrombosis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,15-Diketo-13,14-dihydro-Prostaglandin F1α include:

  • Solubility: It has a water solubility of approximately 0.165 mg/mL.
  • LogP Value: The logP values indicate moderate lipophilicity (around 2.04), suggesting it can cross biological membranes effectively.
  • pKa Values: The strongest acidic pKa is around 4.14, indicating its behavior in physiological environments.
  • Polar Surface Area: The polar surface area is approximately 111.9 Ų, affecting its interaction with biological targets.

These properties are crucial for understanding how the compound behaves in biological systems and its potential bioavailability .

Applications

6,15-Diketo-13,14-dihydro-Prostaglandin F1α has several notable applications in scientific research:

  1. Biomarker for Prostaglandin Synthesis: Due to its stability compared to prostacyclin itself, it serves as a reliable biomarker for assessing PGI2 production in vivo.
  2. Cardiovascular Research: Its role in vasodilation and inhibition of platelet aggregation makes it a candidate for studying cardiovascular diseases and developing therapeutic agents targeting vascular health.
  3. Metabolic Studies: Investigated for its involvement in cellular signaling pathways and metabolic processes related to lipid metabolism.
Introduction to 6,15-Diketo-13,14-dihydro-PGF1alpha

Nomenclature and Chemical Classification

6,15-Diketo-13,14-dihydro-Prostaglandin F1alpha (DK-PGF1α) is systematically named as 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid. Its common synonyms include 6,15-diketo-13,14-dihydro-PGF1α, 13,14-dihydro-6,15-diketo-Prostaglandin F1alpha, and 6,15-dioxo-9α,11α-dihydroxy-13E-prostenoic acid [5] [6] [8]. Classified as a prostanoid metabolite, it belongs to the eicosanoid family derived from arachidonic acid. Its molecular formula is C₂₀H₃₄O₆, with a molecular weight of 370.48 g/mol [2] [8]. The structure features:

  • A cyclopentane ring with two hydroxyl groups at positions C9 and C11.
  • Ketone groups at C6 and C15.
  • A saturated bond between C13-C14.
  • A carboxylic acid terminus [5] [6].It possesses four defined stereocenters (at C9, C11, C12, and C15) and no E/Z centers, confirming its absolute stereochemistry [8].

Table 1: Key Chemical Identifiers of DK-PGF1α

PropertyValueSource
CAS Number63983-53-9 (primary), 63446-59-3 [2] [5]
IUPAC Name7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid [6] [8]
Molecular FormulaC₂₀H₃₄O₆ [2] [8]
Canonical SMILESCCCCCC(=O)CC[C@H]1C@HCC@H[C@@H]1CC(=O)CCCCC(=O)O [5] [8]
InChI KeyKBHLXKOKUVJZIS-MKXGPGLRSA-N [6] [8]

Biological Significance in Prostaglandin Metabolism

DK-PGF1α is a stable terminal metabolite of prostacyclin (Prostaglandin I₂, PGI₂), a potent vasodilator and inhibitor of platelet aggregation [3] [5] [9]. The metabolic pathway involves:

  • Initial Hydrolysis: PGI₂ non-enzymatically hydrolyzes to 6-keto-Prostaglandin F1α (6-keto-PGF1α).
  • Enzymatic Conversion: 6-keto-PGF1α undergoes dehydrogenation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 6,15-diketo-13,14-dihydro-PGF1α [3].This conversion occurs rapidly in vivo, with studies in cats and rabbits demonstrating that exogenous 6-keto-PGF1α is metabolized to DK-PGF1α more efficiently than PGI₂ itself due to competing metabolic pathways for the parent compound [3].

Biologically, DK-PGF1α modulates vascular function by:

  • Enhancing intracellular cyclic adenosine monophosphate (cAMP) in bovine arterial smooth muscle cells, a key signaling molecule for vasodilation [2] [9].
  • Stimulating cholesterol catabolism in vascular smooth muscle, potentially influencing atherosclerosis development [2] [9].Due to its stability compared to PGI₂ or 6-keto-PGF1α, DK-PGF1α serves as a reliable biomarker for assessing systemic prostacyclin production in research settings [1] [3] [7].

Table 2: Metabolic Studies of DK-PGF1α in Model Systems

Study ModelKey FindingMethodCitation
Cats/RabbitsRapid conversion of 6-keto-PGF1α to DK-PGF1α in vivoRadioimmunoassay (RIA) [3]
MiceIdentification of dinor-13,14-dihydro-6,15-diketo-PGF1α as a major urinary metabolite of PGI₃LC-MS/MS [7]
Human PlasmaBaseline DK-PGF1α levels detected at ~297.8 pg/mLGC/Selected Ion Monitoring [1]

Historical Context of Discovery and Early Research

The characterization of DK-PGF1α emerged from investigations into prostacyclin metabolism in the late 1970s and early 1980s. Key milestones include:

  • Early Radioimmunoassays (1982): Initial studies in cats and rabbits identified DK-PGF1α as a major in vivo metabolite of prostacyclin using thin-layer chromatography and radioimmunoassays. This work established its rapid formation from both PGI₂ and 6-keto-PGF1α [3].
  • Analytical Method Development (1990s): A breakthrough came in 1999 with the development of a gas chromatography/selected ion monitoring (GC/SIM) method for DK-PGF1α quantification in human plasma. This technique used [¹⁸O]-labeled DK-PGF1α as an internal standard, achieving a detection limit of 10 pg and linearity up to 10 ng. It confirmed basal plasma levels (~298 pg/mL) and enabled precise measurement in biological samples [1].
  • Comparative Metabolism Studies: Research in the 1980s–2000s delineated species-specific differences in DK-PGF1α formation. For example, studies showed that 6-keto-PGF1α is metabolized to DK-PGF1α more efficiently in cats than in rabbits, highlighting enzymatic variations in 15-PGDH activity [3] [7].

The metabolite’s role in cardiovascular biology was further clarified when studies in the 1980s–1990s linked it to cAMP-mediated cholesterol efflux in vascular cells, suggesting implications for atherosclerosis research [2] [9]. Its commercial availability as a reference standard (from suppliers like Cayman Chemical and Axios Research) by the early 2000s facilitated pharmacological and metabolic studies [4] [9]. Today, DK-PGF1α remains critical for evaluating prostacyclin dynamics in cardiovascular and metabolic diseases.

Properties

CAS Number

63983-53-9

Product Name

6,15-Diketo-13,14-dihydro-PGF1alpha

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1

InChI Key

KBHLXKOKUVJZIS-MKXGPGLRSA-N

SMILES

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O

Synonyms

13,14-dihydro-6,15-diketo-PGF1 alpha
6,15-DDPF
6,15-diketo-13,14-dihydro-PGF1 alpha
6,15-diketo-13,14-dihydroprostaglandin F1alpha
6,15-dioxo-13,14-dihydro-PGF1alpha

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.